4-Chloro-6,7-dimethoxy-2-phenylquinazoline
Overview
Description
4-Chloro-6,7-dimethoxy-2-phenylquinazoline is a chemical compound with the molecular formula C16H13ClN2O2 and a molecular weight of 300.74 g/mol . This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-6,7-dimethoxy-2-phenylquinazoline typically involves multiple steps. One common method starts with the nitrification of 3,4-dimethoxyacetophenone to obtain 2-nitro-4,5-dimethoxyacetophenone. This intermediate is then condensed with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one. The next step involves reduction cyclization to produce 4-hydroxy-6,7-dimethoxyquinoline, which is finally chlorinated to yield 4-chloro-6,7-dimethoxyquinoline .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves accessible raw materials, mild reaction conditions, and efficient purification steps to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6,7-dimethoxy-2-phenylquinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds .
Scientific Research Applications
4-Chloro-6,7-dimethoxy-2-phenylquinazoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-6,7-dimethoxy-2-phenylquinazoline involves its interaction with specific molecular targets and pathways. For example, quinazoline derivatives are known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s structure allows it to bind to these enzymes, thereby blocking their activity and exerting its biological effects .
Comparison with Similar Compounds
4-Amino-2-chloro-6,7-dimethoxyquinazoline: This compound has similar structural features but contains an amino group instead of a phenyl group.
2,4-Dichloro-6,7-dimethoxyquinazoline: This compound has two chlorine atoms and is used in similar synthetic applications.
Uniqueness: 4-Chloro-6,7-dimethoxy-2-phenylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group enhances its ability to interact with various molecular targets, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
4-chloro-6,7-dimethoxy-2-phenylquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-20-13-8-11-12(9-14(13)21-2)18-16(19-15(11)17)10-6-4-3-5-7-10/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUAKKINLOJPBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427915 | |
Record name | 4-chloro-6,7-dimethoxy-2-phenylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221697-86-5 | |
Record name | 4-chloro-6,7-dimethoxy-2-phenylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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